2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)-
Description
2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- is a pteridine derivative featuring a bicyclic pteridine core with amino groups at the 2- and 4-positions and 2-phenylethyl substituents at the 6- and 7-positions. The 2-phenylethyl groups (benzyl-ethyl moieties) introduce steric bulk and hydrophobicity, distinguishing it from simpler pteridine derivatives.
Properties
CAS No. |
49647-27-0 |
|---|---|
Molecular Formula |
C22H22N6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6,7-bis(2-phenylethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C22H22N6/c23-20-19-21(28-22(24)27-20)26-18(14-12-16-9-5-2-6-10-16)17(25-19)13-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H4,23,24,26,27,28) |
InChI Key |
AIJPQVCGALXUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The preparation of PT331 involves the epitaxial growth of silicon layers on a substrate. The process typically includes the following steps:
Substrate Preparation: A silicon wafer is cleaned and prepared for epitaxial growth.
Epitaxial Growth: Silicon layers are deposited on the substrate using chemical vapor deposition (CVD) or molecular beam epitaxy (MBE).
Doping: The silicon layers are doped with impurities to create the NPN structure. This is achieved through ion implantation or diffusion processes.
Encapsulation: The phototransistor is encapsulated in a water-clear epoxy to protect it from environmental factors and enhance its sensitivity to light.
Chemical Reactions Analysis
PT331 undergoes various chemical reactions, including:
Oxidation: The silicon surface can be oxidized to form silicon dioxide (SiO₂) when exposed to oxygen at high temperatures.
Reduction: Silicon dioxide can be reduced back to silicon using reducing agents such as hydrogen gas (H₂) at elevated temperatures.
Substitution: Silicon atoms in the phototransistor can be substituted with other elements like phosphorus or boron during the doping process.
Common reagents and conditions used in these reactions include:
Oxidation: Oxygen gas (O₂) at temperatures above 900°C.
Reduction: Hydrogen gas (H₂) at temperatures above 1000°C.
Substitution: Phosphine (PH₃) or diborane (B₂H₆) gases during the doping process.
Scientific Research Applications
PT331 has numerous scientific research applications, including:
Optoelectronics: Used in photodetectors and optical sensors due to its high sensitivity to light.
Medical Devices: Employed in medical imaging devices and diagnostic equipment.
Industrial Automation: Utilized in automation systems for detecting light and controlling machinery.
Environmental Monitoring: Applied in sensors for monitoring environmental parameters such as light intensity and pollution levels.
Mechanism of Action
The mechanism of action of PT331 involves the interaction of light with the silicon NPN structure. When light photons strike the phototransistor, they generate electron-hole pairs in the silicon. These charge carriers are then separated by the electric field in the NPN junction, resulting in a photocurrent. The magnitude of the photocurrent is proportional to the intensity of the incident light, allowing the phototransistor to detect and measure light levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Electronic Differences
The 6,7-substituents on the pteridine core significantly influence molecular geometry, electronic properties, and reactivity:
| Compound Name (CAS No.) | Substituents (6,7) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2,4-Pteridinediamine,6,7-bis(2-phenylethyl)- | 2-phenylethyl | C24H24N6 | 396.49 | Bulky, hydrophobic substituents; potential steric hindrance and π-π stacking capability. |
| 2,4-Pteridinediamine,6,7-diphenyl (18181-93-6) | Phenyl | C18H14N6 | 314.34 | Smaller substituents; reduced steric hindrance compared to 2-phenylethyl. |
| 2,4-Pteridinediamine,6,7-bis(4-aminophenyl) (151648-52-1) | 4-aminophenyl | C18H16N8 | 344.37 | Electron-rich amino groups enhance hydrogen bonding and solubility in polar solvents. |
| 2,4-Pteridinediamine,6,7-Bis[(4-butylphenyl)methyl] (49870-02-2) | 4-butylphenylmethyl | C34H40N6 | 532.73 | Extended alkyl chains increase hydrophobicity and lipophilicity. |
- Electronic Effects: Unlike electron-donating amino groups in 6,7-bis(4-aminophenyl)- derivatives, the 2-phenylethyl groups are weakly electron-donating via conjugation, which may stabilize the pteridine ring but reduce electrophilic reactivity .
2.3 Physicochemical Properties
- Solubility: The 2-phenylethyl groups enhance hydrophobicity, likely reducing aqueous solubility compared to amino-substituted derivatives. For instance, 6,7-bis(4-aminophenyl)- derivatives exhibit improved solubility in polar solvents due to hydrogen bonding .
- LogP Predictions : The target compound’s logP value is expected to be higher than that of 6,7-diphenyl derivatives (logP ~4.4–4.5, based on ) but lower than alkyl-rich analogues like 6,7-Bis[(4-butylphenyl)methyl]- (predicted logP >5) .
2.4 Analytical Characterization
- Mass Spectrometry : Analogues with 2-phenylethyl-like groups (e.g., 2-(2-phenylethyl)chromones in ) show characteristic cleavage between the ethyl and aromatic moieties, producing fragment ions at m/z 91 (benzyl) and 105 (phenylethyl). Similar patterns may aid in identifying the target compound .
- NMR Spectroscopy: The 2-phenylethyl substituents would produce distinct aromatic proton signals (δ 7.2–7.4 ppm) and methylene resonances (δ 2.8–3.2 ppm), differing from phenyl or aminophenyl derivatives .
Biological Activity
2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- is a pteridine derivative that has garnered interest due to its potential biological activities. Pteridines are known for their roles in various biochemical processes, including their involvement in the synthesis of nucleotides and amino acids. This article reviews the biological activity of this specific compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of 2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- can be represented as follows:
This structure features a pteridine core with two phenylethyl substituents at positions 6 and 7. The presence of these substituents is crucial for its biological activity.
The primary mechanism through which 2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- exerts its effects is through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. Inhibition of DHFR can disrupt nucleotide synthesis and cell proliferation, making this compound a candidate for antitumor and antimicrobial therapies.
Enzyme Inhibition Profile
Table 1 summarizes the inhibitory effects of various pteridine derivatives on DHFR:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)- | TBD | Dihydrofolate Reductase |
| Methotrexate | ~0.01 | Dihydrofolate Reductase |
| Aminopterin | ~0.05 | Dihydrofolate Reductase |
Note: TBD = To Be Determined
Antimicrobial Properties
Research indicates that compounds similar to 2,4-Pteridinediamine have demonstrated significant antimicrobial activity. For instance, studies have shown that pteridine derivatives can inhibit the growth of various bacterial strains by targeting metabolic pathways essential for their survival.
Antitumor Activity
In vitro studies have reported that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest through the inhibition of DHFR and subsequent depletion of nucleotide pools.
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on human leukemia cell lines demonstrated that treatment with 2,4-Pteridinediamine led to a significant reduction in cell viability compared to untreated controls. The compound was shown to induce apoptosis as evidenced by increased caspase activity.
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, 2,4-Pteridinediamine exhibited comparable efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
